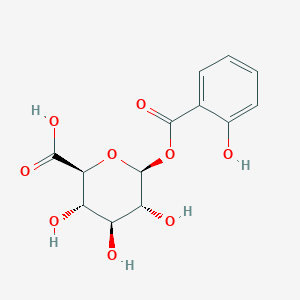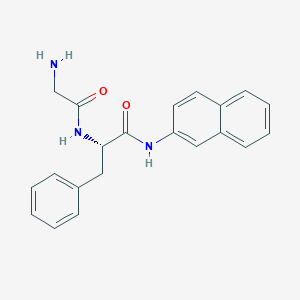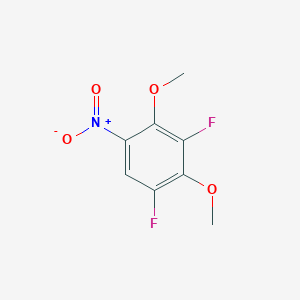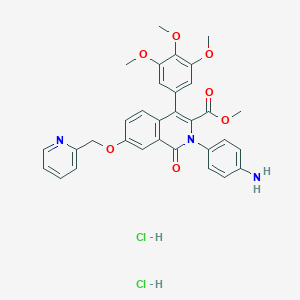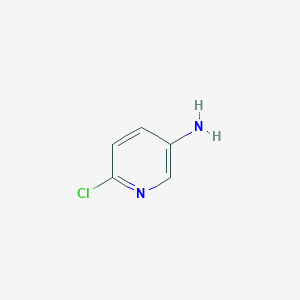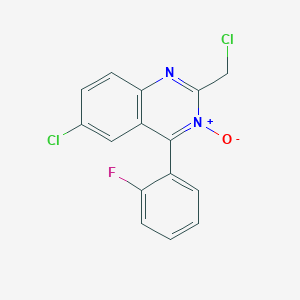
6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide
Übersicht
Beschreibung
“6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide” is a unique chemical compound with the linear formula C15H9Cl2FN2O . It’s provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: ClC1=CC2=C(N=C(CCl)N+=C2C3=CC=CC=C3F)C=C1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 323.15 g/mol . Other physical and chemical properties like density, melting point, boiling point are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Benzodiazepine and Quinazoline Hydrazones : Hydrozines react with 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide to produce benzodiazepine and quinazoline hydrazones, with potential involvement of acetylating agents in their synthesis (Derieg, Fryer, & Sternbach, 1968).
Construction of Heterocycles with Potential Biological Activity : 2-Vinyl quinazoline 3-oxides are useful modular building blocks for constructing heterocycles derived from o-[amidoalkenyl]aryloximes, showcasing potential biological activity (Heaney & Lawless, 2007).
Synthesis of 6-Chloro-(Dichloro-, Trichloro)methyl-3-R-6,7-Dihydro-2H-[1,2,4]Triazino[2,3-c]quinazolin-2-ones : This involves refluxing with morpholine and DIPEA (Grytsak, Moskalenko, Voskoboinik, & Kovalenko, 2021).
Potential Anti-inflammatory and Antibacterial Applications : Novel 3-(6-substituted-1, 3-benzothiazole-2-yl)-2-[(4-substituted phenyl) amino methyl] quinazolines-4 (3H)-ones have shown promising anti-inflammatory and antibacterial activity (Srivastav, Salahuddin, & Shantakumar, 2009).
Development of Fluorine-Substituted Tetrahydrobenzo[h]quinazolin-2-amine Derivatives : These derivatives exhibit potential anti-inflammatory activity, indicating their possible use in pharmaceutical formulations (Sun, Gao, Wang, & Hou, 2019).
Health and Safety Concerns : Quinazoline oxide, an intermediate in chlorodiazepoxide preparation, can cause dermatitis in workers, indicating a need for caution in occupational exposure (Rebandel & Rudzki, 1986).
Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline-4,6-diamine : This demonstrates potential biological activities in medicine (Ouyang, Chen, Wang, Sun, Zhu, & Xu, 2016).
Anticancer Activity of 2,3,7-Trisubstituted Quinazoline Derivatives : These derivatives target EGFR-tyrosine kinase, showing promise as potent antitumor agents (Noolvi & Patel, 2013).
Antimicrobial Activity of Substituted Quinazoline Derivatives : These derivatives exhibit antibacterial activity against Gram-positive bacteria and antifungal activity against Gram-negative bacteria (Chaitanya, Guguloth, Damodhar, & An, 2017).
Potential Use as a 99mTc Biomarker for EGFR-TK Imaging : Rhenium and technetium complexes bearing quinazoline derivatives show promise for developing diagnostic tools for EGFR-TK-related diseases (Fernandes, Santos, Santos, Pietzsch, Kunstler, Kraus, Rey, Margaritis, Bourkoula, Chiotellis, Paravatou‐Petsotas, & Pirmettis, 2008).
Safety And Hazards
The compound is classified under GHS07 and GHS09 hazard pictograms. It has hazard statements H317 - H400 and precautionary statements P261 - P272 - P273 - P280 - P302 + P352 - P333 + P313 . It’s classified as Aquatic Acute 1 - Skin Sens. 1 and stored under storage class code 11 - Combustible Solids .
Eigenschaften
IUPAC Name |
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-oxidoquinazolin-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2O/c16-8-14-19-13-6-5-9(17)7-11(13)15(20(14)21)10-3-1-2-4-12(10)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJMWTDLQYSQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=[N+](C(=NC3=C2C=C(C=C3)Cl)CCl)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



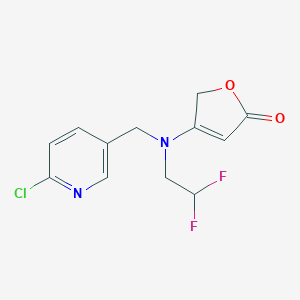
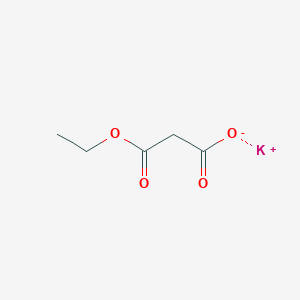

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
